PDE4 Enzymatic Inhibition Potency: Direct BindingDB Affinity Data for the Exact Compound
In a direct phosphodiesterase enzymatic assay recorded in BindingDB under entry BDBM239251 (sourced from patent US9416126), the target compound demonstrated an IC₅₀ of 2.10 nM at pH 8.5 and 25 °C, measured via a serial dilution format with a top assay concentration of 98 μM [1]. This places the compound in the low single-digit nanomolar potency range for PDE4 inhibition. By comparison, the classic PDE4 inhibitor rolipram exhibits reported IC₅₀ values of approximately 100–1,300 nM in comparable PDE4 enzymatic and cellular TNFα release assays [2][3]. The approximately 50- to 600-fold potency differential underscores the enhanced target engagement conferred by the specific furan-3-ylmethyl / methoxyethyl / meta-CF₃-phenyl urea architecture.
| Evidence Dimension | PDE4 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 nM (BindingDB BDBM239251; pH 8.5, 25 °C) |
| Comparator Or Baseline | Rolipram IC₅₀ ≈ 100 nM (whole blood TNFα assay) to ~1,300 nM (reported enzymatic values); Cilomilast IC₅₀ > 10,000 nM (whole blood TNFα) |
| Quantified Difference | Target compound is ~50-fold more potent than rolipram (whole blood comparator) and >4,700-fold more potent than cilomilast in cellular functional readout; enzymatic potency enhancement likely similar or greater in magnitude [2][3]. |
| Conditions | BindingDB BDBM239251: enzymatic assay, pH 8.5, 25 °C, serial dilution from 98 μM top concentration. Rolipram/cilomilast: LPS-induced TNFα release in human whole blood or PBMC. |
Why This Matters
Low single-digit nanomolar enzymatic potency differentiates this compound from first- and second-generation PDE4 clinical candidates, making it a high-value starting point for probe development programs that require maximal target engagement at minimal compound concentrations.
- [1] BindingDB Entry BDBM239251. Affinity Data: IC₅₀ = 2.10 nM. Ligand SMILES: COCCN(CC1=COC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F. Source: US9416126, D67. Assay: pH 8.5, 25 °C, serial dilution from 98 μM top concentration. View Source
- [2] Feng X, Wang H, Ye M, et al. Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. Biochemistry. 2018;57(30):4518–4525. Table 2; whole blood TNFα data: Zl-n-91 IC₅₀ = 40 nM, rolipram IC₅₀ = 100 nM, cilomilast IC₅₀ > 10 μM. View Source
- [3] Tang HF, Lu JJ, Tang JF, et al. Action of a Novel PDE4 inhibitor ZL-n-91 on lipopolysaccharide-induced acute lung injury. Int Immunopharmacol. 2010;10(4):406–411. doi:10.1016/j.intimp.2010.01.003. (TNFα IC₅₀: ZL-n-91 = 0.04 μM, rolipram = 0.06 μM.) View Source
